molecular formula C20H23N3O3 B14145073 N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine CAS No. 827327-29-7

N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B14145073
CAS No.: 827327-29-7
M. Wt: 353.4 g/mol
InChI Key: OCPHJTJFQKVPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine: is a complex organic compound characterized by its unique structure, which includes both methoxy and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzyl chloride and 4-methoxyphenylacetonitrile. The synthesis may proceed through a series of reactions such as nucleophilic substitution, reduction, and cyclization under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biology, this compound may be used in studies related to enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

Medicine: In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

  • N-(3,4-dimethoxybenzyl)-N’-(4-methoxyphenyl)thiourea
  • N-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-4-methyl-1-pentanamine

Comparison: Compared to similar compounds, N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

827327-29-7

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C20H23N3O3/c1-23-17(15-6-8-16(24-2)9-7-15)13-22-20(23)21-12-14-5-10-18(25-3)19(11-14)26-4/h5-11,13H,12H2,1-4H3,(H,21,22)

InChI Key

OCPHJTJFQKVPIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.